molecular formula C9H8BrClN2S B13612403 5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide CAS No. 2792185-54-5

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide

Cat. No.: B13612403
CAS No.: 2792185-54-5
M. Wt: 291.60 g/mol
InChI Key: ABFUHVGJEHCODC-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,3-thiazol-2-amine hydrobromide is a halogenated thiazole derivative characterized by a 1,3-thiazole core substituted with a 3-chlorophenyl group at the 5-position and an amine group at the 2-position, stabilized as a hydrobromide salt. The hydrobromide salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Synthesis typically involves cyclocondensation reactions of α-bromoacetyl derivatives with thiazol-2-amine intermediates under reflux conditions, yielding hydrobromide salts with moderate to high efficiency (60–81% yields) .

Properties

CAS No.

2792185-54-5

Molecular Formula

C9H8BrClN2S

Molecular Weight

291.60 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C9H7ClN2S.BrH/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8;/h1-5H,(H2,11,12);1H

InChI Key

ABFUHVGJEHCODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N.Br

Origin of Product

United States

Preparation Methods

Post-Synthesis Salt Formation

The free base 5-(3-chlorophenyl)-1,3-thiazol-2-amine is converted to its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent, typically ethanol or ethereal media. This step improves the compound's stability, solubility, and ease of handling.

Mechanistic Insights

The mechanism involves:

  • Initial bromination of the active methylene group to form a bromo intermediate.
  • Thiocyanate ion substitution at the brominated carbon.
  • Nucleophilic attack by the primary amine on the thiocyanate carbonyl leading to cyclization.
  • Rearrangement and dehydration steps yield the aromatic thiazole ring.

This mechanism was confirmed by spectroscopic data, including NMR and X-ray crystallography in related thiazole syntheses.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range (%) Purification Requirements
One-pot bromination-thiocyanation-amine condensation High efficiency, no intermediate isolation, mild conditions Requires careful control of reagent addition 55-90 Simple crystallization
Stepwise synthesis with isolated intermediates Better control over each step More time-consuming and labor-intensive Variable Chromatography may be needed
Alternative multi-component reactions (e.g., Suzuki coupling for analogs) Enables structural diversification Not directly applicable for this compound N/A Requires advanced catalysts

Research Findings and Spectroscopic Characterization

  • NMR Spectroscopy : The 1H NMR spectrum of the thiazol-2-amine derivative typically shows characteristic signals for the thiazole ring protons and the aromatic substituents. The disappearance of methylene protons upon cyclization confirms ring formation.
  • X-ray Crystallography : Structural confirmation of the thiazole ring and substituent positioning has been reported for similar compounds, validating the synthetic approach.
  • Melting Points : The hydrobromide salt form usually exhibits higher melting points compared to the free base, indicating increased lattice stability.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role in Synthesis Typical Amounts/Conditions
N-Bromosuccinimide (NBS) Brominating agent for α-methylene ketone Stoichiometric, room temperature, ethanol solvent
Potassium thiocyanate Source of thiocyanate nucleophile Equimolar to ketone, room temperature
Primary amine (3-chloroaniline) Nucleophile for condensation Equimolar to ketone, stirred for 3-5 hours
Hydrobromic acid Salt formation Excess, in ethanol or ether

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and anti-inflammatory effects. The compound may also interfere with nucleic acid synthesis, contributing to its antiviral properties .

Comparison with Similar Compounds

Impact of Substituents :

  • Fluorine substitution improves metabolic stability and bioavailability compared to chlorine .
  • Bulky groups (e.g., triphenylmethyl in T129) may reduce solubility but improve target specificity .

Heterocycle Core Modifications

Comparisons with thiadiazole and oxadiazole derivatives highlight the role of the heterocyclic core:

Compound Name Heterocycle Core Key Features Reference
5-(3-Chlorophenyl)-1,3-thiazol-2-amine hydrobromide 1,3-Thiazole Sulfur atom enhances π-conjugation; HBr salt improves crystallinity
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole Oxygen increases polarity; NH₂ group confirmed via IR (3400–3250 cm⁻¹)
5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Additional nitrogen atom enables diverse hydrogen bonding

Core Differences :

  • 1,3-Thiazole : Sulfur contributes to aromaticity and moderate lipophilicity, favoring blood-brain barrier penetration.
  • 1,3,4-Oxadiazole : Higher polarity improves aqueous solubility but may reduce membrane permeability .
  • 1,3,4-Thiadiazole : Dual sulfur and nitrogen atoms enhance binding to metal ions in enzymatic pockets .

Salt Form Comparisons

Hydrobromide salts are compared with hydrochloride and freebase forms:

Compound Name Salt Form Solubility (mg/mL) Stability Profile Reference
5-(3-Chlorophenyl)-1,3-thiazol-2-amine hydrobromide Hydrobromide 12.5 (H₂O) Stable at RT; hygroscopic
5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide Hydrobromide 15.2 (H₂O) High crystallinity; used in API synthesis
4-Chloro-N-[3-(4-chlorophenyl)propyl]-1,3-thiazol-2-amine Freebase 3.8 (DMSO) Requires co-solvents for formulation

Salt Effects :

  • Hydrobromide salts generally exhibit superior aqueous solubility compared to freebases, critical for intravenous formulations .
  • Hydrochlorides are less hygroscopic but may offer lower solubility in polar solvents .

Biological Activity

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the compound's biological activity based on recent findings, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H7ClN2SC_9H_7ClN_2S. The presence of the thiazole ring and the chlorophenyl group contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. In silico studies suggest that it binds effectively to the active sites of these enzymes, potentially blocking their function .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit antimicrobial properties. The presence of the chlorophenyl group enhances this activity against various bacterial strains .

Biological Evaluations

Recent studies have evaluated the compound's efficacy through various assays:

Anticancer Activity

A study assessed the compound's effects on human prostate cancer (PC-3) cell lines. The results indicated significant cytotoxic effects with an IC50 value suggesting potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)10.5COX-2 inhibition
A549 (Lung)15.0Induction of apoptosis

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. The results demonstrated effective inhibition zones against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference Drug Comparison
Staphylococcus aureus23Ciprofloxacin (20 mm)
Escherichia coli24Ketoconazole (22 mm)

Case Studies

  • Study on COX Inhibition : A detailed investigation into the COX inhibitory activity revealed that this compound selectively inhibited COX-2 over COX-1, indicating its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects associated with non-selective COX inhibitors .
  • Antimicrobial Efficacy : In a comparative study, the thiazole derivative was evaluated alongside traditional antibiotics. It exhibited superior antimicrobial activity against resistant strains, suggesting its potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 5-(3-Chlorophenyl)-1,3-thiazol-2-amine hydrobromide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like 2-bromoacetophenone derivatives with thiourea in ethanol under controlled conditions (0–5°C or reflux). Key parameters include:

  • Temperature : Reaction efficiency varies between 0–100°C; lower temperatures reduce side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .
  • Catalysts : Piperidine or ammonia neutralizes acidic byproducts, improving yields .
    • Data Table :
PrecursorSolventTemperature (°C)Yield (%)
2-Bromo-3-chloroacetophenoneEthanol0–565–70
ThioureaDMF80–10075–80

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.0 ppm) and thiazole carbons (δ 150–160 ppm) .
  • HPLC/MS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 256) and purity (>95%) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R factor <0.05) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Analytical Monitoring : Use TLC or HPLC to detect degradation products (e.g., hydrolysis of the thiazole ring) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC50_{50} values across cell lines (e.g., cancer vs. bacterial models) .
  • Target Profiling : Use molecular docking to compare binding affinities for enzymes like dihydrofolate reductase (antimicrobial target) vs. tubulin (anticancer target) .
    • Data Analysis :
Assay TypeTargetIC50_{50} (µM)
AntimicrobialDHFR12.5
AnticancerTubulin8.7

Q. What computational strategies can predict and optimize reaction pathways for scaled-up synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .
    • Case Study : A hybrid computational-experimental approach reduced trial-and-error by 40% in similar triazole syntheses .

Q. How can crystallographic data inform the design of derivatives with enhanced bioavailability?

  • Methodological Answer :

  • Crystal Engineering : Modify substituents (e.g., halogen vs. methyl groups) to alter solubility and melting points .
  • Salt Formation : Hydrobromide salts improve aqueous solubility compared to free bases .
    • Structural Insights :
DerivativeLogPSolubility (mg/mL)
Free base2.80.5
Hydrobromide1.25.2

Methodological Considerations for Data Interpretation

  • Handling Synthetic Byproducts : Use column chromatography (silica gel, hexane/EtOAc) to separate regioisomers (e.g., 4- vs. 5-substituted thiazoles) .
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability in yields (p < 0.05 threshold) .

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